molecular formula C9H14N2O2 B1340939 ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 50920-45-1

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1340939
CAS RN: 50920-45-1
M. Wt: 182.22 g/mol
InChI Key: UMXRSKKACFNPNO-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and medicine .

Synthesis Analysis

The synthesis of ethyl 1-ethyl-5-methyl-

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate plays a critical role in the synthesis of novel chemical compounds. It is used in selective cyclocondensation with various compounds, leading to the creation of new chemical structures with potential applications in various fields like pharmaceuticals and materials science. For instance, it is involved in the synthesis of pyrazolo[3,4-b]pyridines, which are key intermediates for developing new chemical entities (Lebedˈ et al., 2012).

Crystal Structure Analysis

The compound is also significant in crystallography. Studies involving single crystal X-ray diffraction and DFT (Density Functional Theory) have utilized this compound to understand molecular geometries and electronic structures. This research aids in developing new materials with desired properties and contributes to the understanding of molecular interactions (Viveka et al., 2016).

Metal Coordination Polymers

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is used in the construction of metal coordination polymers. These polymers have applications in catalysis, magnetism, and luminescence. The ability to form diverse structures with different metals underlines the compound's versatility in materials science (Cheng et al., 2017).

Auxin Activities and Agricultural Applications

The compound has been studied for its auxin activities, which are crucial for plant growth and development. This aspect is particularly significant in agriculture, where compounds that can influence plant growth are constantly sought after for improving crop yields and health (Yue et al., 2010).

Corrosion Inhibition

Research has also explored the use of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate derivatives as corrosion inhibitors. These studies are crucial for industries where metal corrosion can lead to significant losses, emphasizing the compound's utility in industrial applications (Herrag et al., 2007).

Safety And Hazards

The safety data sheet indicates that this compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral according to the GHS07 signal word warning .

properties

IUPAC Name

ethyl 1-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-7(3)6-8(10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXRSKKACFNPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585888
Record name Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

50920-45-1
Record name Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Ethylhydrazine oxalate (12 g) in glacial acetic acid (100 ml) was cooled in an ice-bath and treated with ethyl 2,4-dioxovalerate (11.24 ml). After addition was complete the mixture was stirred at room temperature; after ca. 45 min the mixture was warmed to dissolve insoluble ethylhydrazine oxalate. The mixture was stirred for a further 2 h and then poured into water(ca. 300 ml)/ethyl acetate (ca. 700 ml) and solid K2CO3 was carefully added, with stirring, until the pH was neutral. After separation the aqueous layer was re-extracted with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4), and the solvents removed to leave an oil. Chromatography on silica gel, loading in CH2Cl2 /hexane and eluting with a gradient elution of ethyl acetate/hexane mixtures (from 2:8 to 1:1) gave ethyl 1-ethyl-5-methylpyrazole-3-carboxylate as an oil (13.2 g); νmax (CH2Cl2) 1717, 1446, 1389, and 1219 cm-1 ; δ (CDCl3) 1.38 (3H, t, J 7.2 Hz), 1.42 (3H, t, J 7.3 Hz), 2.30 (3H, s), 4.17 (2H, q, J7.3 Hz), 4.38 (2H, q, J7.1 Hz), 6.55 (1H, s); (Found m/z 182.1055. C9H14N2O2 requires m/z 182.1055).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.24 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethylhydrazine oxalate (23.7 g, 158 mmol) was added slowly to an 11° C. solution of ethyl acetopyruvate (50.0 g, 316 mmol) in ethanol so that the internal temperature did not exceed 14° C. The reaction was allowed to warm to ambient temperature and was stirred overnight. The reaction was concentrated under reduced pressure and 2 M sodium carbonate was added to adjust the mixture to pH 9. The mixture was transferred to a separatory funnel. The aqueous phase was extracted with methyl tert-butyl ether (3×600 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 28.94 g of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate as an orange oil that was used without purification in the next reaction.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate …
Number of citations: 2 www.ichimarutrading.co.jp

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